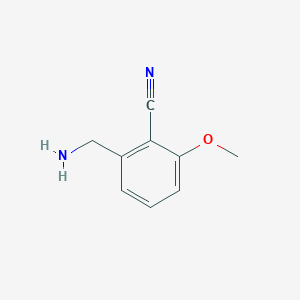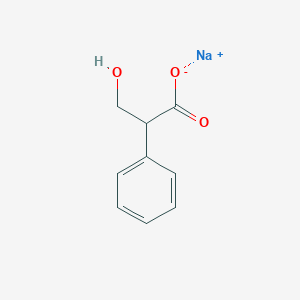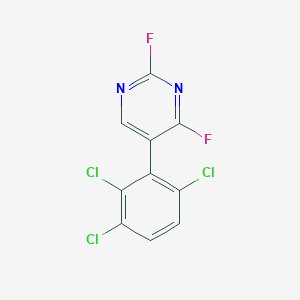![molecular formula C45H38F3O5P2PdS+3 B13094306 [Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)](/img/structure/B13094306.png)
[Pd((R)-(+)-BINAP)(H2O)][OTf]2pound10pound(c)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© is a palladium complex featuring the chiral ligand ®-(+)-BINAP (2,2’-bis(diphenylphosphino)-1,1’-binaphthyl) and water. This compound is often used in asymmetric catalysis due to its ability to induce chirality in the products of chemical reactions. The triflate (OTf) counterions help to stabilize the complex and enhance its solubility in various solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© typically involves the reaction of palladium(II) acetate with ®-(+)-BINAP in the presence of triflic acid. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation of the palladium complex. The resulting product is purified by recrystallization or chromatography to obtain the desired complex in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps to maintain consistent reaction conditions and improve yield. The purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the highest quality of the final product .
化学反応の分析
Types of Reactions
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: undergoes various types of reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states, facilitating different catalytic cycles.
Reduction: The complex can be reduced back to palladium(0), which is active in many catalytic processes.
Substitution: Ligands in the complex can be substituted with other ligands, altering its reactivity and selectivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Such as potassium carbonate or sodium hydroxide, which can deprotonate ligands and facilitate substitution reactions.
Oxidants: Such as oxygen or hydrogen peroxide, which can oxidize the palladium center.
Reductants: Such as hydrogen gas or sodium borohydride, which can reduce the palladium center.
Major Products
The major products formed from reactions involving [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© depend on the specific reaction conditions and substrates used. In asymmetric catalysis, the products are often chiral molecules with high enantiomeric excess .
科学的研究の応用
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in asymmetric hydrogenation, cross-coupling reactions, and other transformations to produce chiral molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly those requiring high enantiomeric purity.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science
作用機序
The mechanism by which [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© exerts its effects involves several key steps:
Coordination: The palladium center coordinates with the substrate, forming a palladium-substrate complex.
Oxidative Addition: The substrate undergoes oxidative addition to the palladium center, increasing its oxidation state.
Transmetalation: The substrate is transferred to another ligand, often facilitated by a base or nucleophile.
Reductive Elimination: The product is released from the palladium center, regenerating the active catalyst.
類似化合物との比較
[Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound©: is unique due to its chiral ligand and high catalytic activity. Similar compounds include:
Palladium on carbon (Pd/C): Used in hydrogenation and coupling reactions but lacks the chiral induction of BINAP complexes.
Palladium(II) acetate: A common precursor in palladium catalysis but requires additional ligands for specific reactions.
Palladium(0) complexes: Active in various catalytic cycles but may lack the stability and selectivity of the BINAP complex.
These comparisons highlight the unique properties and advantages of [Pd(®-(+)-BINAP)(H2O)][OTf]2pound10pound© in asymmetric catalysis and other applications.
特性
分子式 |
C45H38F3O5P2PdS+3 |
|---|---|
分子量 |
916.2 g/mol |
IUPAC名 |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;palladium(2+);trifluoromethanesulfonate;dihydrate |
InChI |
InChI=1S/C44H32P2.CHF3O3S.2H2O.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2-1(3,4)8(5,6)7;;;/h1-32H;(H,5,6,7);2*1H2;/q;;;;+2/p+1 |
InChIキー |
GDGALXFBVSPUDD-UHFFFAOYSA-O |
正規SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.C(F)(F)(F)S(=O)(=O)[O-].O.O.[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Chloro[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13094236.png)
![(9S,11R)-5,11-dimethyl-1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5-diene](/img/structure/B13094251.png)
![2-Phenyl-6,7-dihydro-5h-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13094259.png)



![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-7-carbonitrile hydrochloride](/img/structure/B13094280.png)
![4-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13094283.png)


![6-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-4-yl)-4-(trifluoromethyl)quinoline-2-carboxamide](/img/structure/B13094295.png)

